molecular formula C10H11ClFN B15156160 2-(4-Chloro-2-fluorophenyl)pyrrolidine

2-(4-Chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B15156160
M. Wt: 199.65 g/mol
InChI Key: WDQHMIUEXFTEDD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11ClFN and its molecular weight is 199.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

WDQHMIUEXFTEDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Copper Catalyzed Intermolecular Carboamination:

One plausible route involves the copper-catalyzed reaction of a β-aminoethyl precursor with 1-chloro-3-fluoro-2-vinylbenzene (4-chloro-2-fluorostyrene). The mechanism for this type of reaction is proposed to proceed through a radical pathway. nih.gov

Initiation: A copper(II) catalyst oxidizes an N-protected potassium β-aminoethyltrifluoroborate to generate a β-aminoethyl radical.

Addition: This radical adds to the double bond of 4-chloro-2-fluorostyrene, forming a stabilized benzylic radical intermediate at the carbon bearing the aryl group.

C-N Bond Formation: The benzylic radical intermediate is trapped by the copper(II) species to form an alkylcopper(III) intermediate.

Reductive Elimination: This high-valent copper intermediate undergoes reductive elimination to forge the C-N bond, forming the N-protected pyrrolidine (B122466) ring and regenerating a copper(I) species, which is then re-oxidized to complete the catalytic cycle.

This stepwise oxidative coupling sequence provides a mild route to the 2-arylpyrrolidine scaffold. nih.gov

Acid Catalyzed Intramolecular Cyclization and Mannich Type Reaction:

A metal-free alternative involves the acid-catalyzed cyclization of an acyclic N-substituted 4-aminobutanal (B194337) derivative, such as an N-(4,4-diethoxybutyl)urea or amide. nih.gov

Iminium Ion Formation: In the presence of a strong acid like trifluoroacetic acid, the acetal (B89532) of the N-(4,4-diethoxybutyl) precursor is hydrolyzed to an aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic N-acyliminium ion (pyrrolinium cation). nih.govresearchgate.net

Nucleophilic Attack: This electrophilic iminium ion is then intercepted by an electron-rich aromatic nucleophile. In this specific case, 1-chloro-3-fluorobenzene (B165101) could serve as the nucleophile in a Friedel-Crafts-type reaction. However, due to the deactivating effects of the halogen substituents, a more activated derivative or harsher conditions might be necessary. A more common variant of this reaction uses highly electron-rich arenes like phenols or anilines.

Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the phenyl ring, yielding the final 2-(4-chloro-2-fluorophenyl)pyrrolidine product, typically as an N-carboxamide. nih.gov

This modular approach allows for significant variation in the substituents on both the nitrogen and the aromatic ring. nih.gov

Biocatalytic Transaminase Triggered Cascade:

Investigations of Reaction Intermediates in this compound Synthetic Pathways

The direct detection and characterization of reaction intermediates are crucial for validating proposed mechanisms. While studies specific to this compound are not prevalent, the key intermediates in analogous 2-arylpyrrolidine syntheses have been investigated or strongly inferred.

Radical Intermediates: In the copper-catalyzed carboamination pathway, the presence of radical intermediates is supported by radical clock experiments. These experiments use substrates that can undergo a predictable radical rearrangement. The absence of rearranged products in certain systems suggests that the carbon-centered radical intermediate is trapped by the copper catalyst faster than it can rearrange, which is consistent with the proposed mechanism. nih.gov

Cyclic Iminium Ions: The N-acyliminium ion is a well-established intermediate in acid-catalyzed cyclization reactions. These electrophilic species can be generated in situ from precursors like 4-aminobutanal (B194337) acetals and trapped by various nucleophiles. nih.govresearchgate.net Their existence is supported by the wide range of 2-substituted pyrrolidines that can be formed by varying the nucleophile added to the reaction. nih.gov

γ-Amino Halide Intermediates: In the biocatalytic route, the formation of the γ-chloroamine after the transaminase step is a critical intermediate. While often transient and proceeding directly to the cyclized product, its formation is a necessary prerequisite for the intramolecular SN2 reaction that forms the pyrrolidine (B122466) ring. acs.org

Table 1: Key Intermediates in Proposed Synthetic Pathways

Synthetic PathwayKey Intermediate(s)Method of Investigation/Evidence
Copper-Catalyzed Carboaminationβ-Aminoethyl radical, Benzylic radical, Alkylcopper(III) speciesRadical clock experiments, DFT calculations (in analogous systems)
Acid-Catalyzed CyclizationN-Acyliminium ion (Pyrrolinium cation)Trapping experiments with various nucleophiles, Spectroscopic studies
Biocatalytic CascadeChiral γ-chloroamineInferred from product formation, Mechanistic studies of transaminases

Kinetic Studies of Key Transformation Steps and Rate-Determining Processes

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining step of a reaction mechanism. For the synthesis of pyrrolidines, kinetic analyses can be complex, but studies on related systems offer a model for how such investigations could be conducted for this compound.

A relevant analogy is the kinetic study of 1,3-anionic cycloadditions to form substituted pyrrolidines. researchgate.net In such a study, the reaction can be monitored using techniques like UV-Vis spectroscopy or HPLC to measure the disappearance of reactants and the appearance of products over time.

For the formation of this compound via the acid-catalyzed pathway, a kinetic study would likely focus on the formation and consumption of the N-acyliminium ion intermediate. The reaction rate would be expected to depend on the concentrations of the acyclic precursor and the acid catalyst.

Key Parameters from a Hypothetical Kinetic Study:

Rate Law: A hypothetical rate law might be found to be first-order in the N-(4,4-diethoxybutyl) precursor and first-order in the acid catalyst, suggesting that the formation of the iminium ion is the rate-determining step.

Activation Parameters: By conducting the reaction at various temperatures, Arrhenius parameters such as the activation energy (Ea) and the pre-exponential factor (A) could be determined. The entropy of activation (ΔS‡) could also be calculated, providing insight into the degree of order in the transition state. A large negative ΔS‡ would be consistent with a bimolecular rate-determining step, such as the attack of the aromatic ring on the iminium ion. researchgate.net

Table 2: Hypothetical Kinetic Data for Pyrrolidine Formation Data are illustrative and based on analogous systems reported in the literature. researchgate.net

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
2981.5 x 10⁻⁴55.252.7-120.5
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴

This data illustrates how temperature affects the reaction rate and how thermodynamic parameters of the transition state can be elucidated.

Elucidation of Stereoselective Induction Mechanisms and Transition State Analysis

Controlling the stereochemistry at the C2 position is critical when synthesizing chiral pyrrolidines for pharmaceutical applications. The mechanism of stereochemical induction depends heavily on the chosen synthetic route.

Biocatalytic Approach: The transaminase-triggered cascade offers the most direct and efficient method for stereocontrol. acs.org The stereoselectivity is dictated by the enzyme's active site. The ω-chloroketone substrate binds to the active site in a specific orientation, and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the transfer of an amino group to only one face of the carbonyl. This results in the formation of a single enantiomer of the γ-chloroamine intermediate, which then cyclizes with retention of configuration to yield an enantiomerically pure pyrrolidine. Both (R)- and (S)-enantiomers can often be accessed simply by selecting the appropriate transaminase enzyme. acs.org

Asymmetric Catalysis: For non-enzymatic methods, stereoselectivity can be induced by using a chiral catalyst. For instance, a chiral hydrogen-bond donor (HBD) catalyst, such as a derivative of thiourea (B124793) or squaramide featuring an aryl pyrrolidine motif, could be employed in the acid-catalyzed cyclization. nih.gov

Transition State Analysis: The catalyst would form a complex with the N-acyliminium ion intermediate through hydrogen bonding. This interaction would create a chiral environment around the electrophilic carbon. The aromatic nucleophile (1-chloro-3-fluorobenzene) would then approach this complex. One of the two possible transition states for the C-C bond formation would be favored due to lower steric hindrance and favorable non-covalent interactions with the catalyst's chiral scaffold. This energetic preference translates into the selective formation of one enantiomer of the product. Statistical and computational models are increasingly used to analyze these complex non-covalent interactions and predict which catalyst structures will provide the highest enantioselectivity for a given reaction. nih.gov

Crystallization-Induced Diastereomer Transformation: In cases where a mixture of diastereomers is formed, it is sometimes possible to isolate a single stereoisomer through a process of crystallization-induced diastereomer transformation. In this scenario, the diastereomers are in equilibrium in solution. If one diastereomer is less soluble and crystallizes out, the equilibrium will shift (Le Chatelier's principle) to form more of that isomer, eventually converting the entire mixture into a single, solid diastereomer. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chloro 2 Fluorophenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 2-(4-Chloro-2-fluorophenyl)pyrrolidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural map.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the substituted phenyl group. The pyrrolidine protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm), while the aromatic protons would resonate in the downfield region (around 7.0-7.5 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyrrolidine carbons would be observed in the aliphatic region, while the aromatic carbons would appear further downfield. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Illustrative ¹H and ¹³C NMR Data for a 2-Arylpyrrolidine Analog

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (pyrrolidine)4.68 (dd)63.1
C3 (pyrrolidine)2.43-2.34 (m), 2.12-2.01 (m)36.2
C4 (pyrrolidine)2.00-1.87 (m)23.2
C5 (pyrrolidine)3.76-3.67 (m), 3.48-3.34 (m)49.3
C1' (aromatic)-144.9
C2'/C6' (aromatic)7.22-7.11 (m)129.1, 126.7
C3'/C5' (aromatic)7.08-6.99 (m)128.5, 123.1
C4' (aromatic)-127.5

Note: This data is representative of a 2-arylpyrrolidine and serves as an example.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₀H₁₁ClFN).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characterized by cleavages of the pyrrolidine ring and the bond connecting it to the phenyl group. A key fragmentation pathway for α-pyrrolidinophenone derivatives, which share a similar structural motif, involves the neutral loss of the pyrrolidine moiety. wvu.eduresearchgate.netresearchgate.net A characteristic fragment would be the 4-chloro-2-fluorophenyl cation. Another common fragmentation in pyrrolidine-containing compounds is the α-cleavage, leading to the formation of an iminium ion. miamioh.edu

Expected Fragmentation Pattern for this compound

m/z Proposed Fragment
199/201[M]⁺ (Molecular ion with isotopic pattern for Cl)
128[C₆H₃ClF]⁺ (4-Chloro-2-fluorophenyl fragment)
70[C₄H₈N]⁺ (Iminium ion from pyrrolidine ring)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 1000 cm⁻¹ and around 1000-1400 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-H stretching vibrations would also be prominent. The complementarity of IR and Raman is particularly useful in distinguishing between different crystal polymorphs, should they exist. americanpharmaceuticalreview.comkurouskilab.comkangwon.ac.kr

Illustrative Vibrational Frequencies for a 2-Arylpyrrolidine Analog

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3350Weak
Aromatic C-H Stretch30503050
Aliphatic C-H Stretch2950, 28702950, 2870
Aromatic C=C Stretch1600, 14801600, 1480
C-N Stretch1180Moderate
C-Cl Stretch750Strong
C-F Stretch1250Moderate

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. mdpi.comnih.govmdpi.com

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration. purechemistry.org This is typically achieved through the use of anomalous dispersion, where the presence of a heavy atom (like chlorine in this case) causes differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). researchgate.net The analysis of these differences allows for the unambiguous assignment of the R or S configuration at the chiral center (C2 of the pyrrolidine ring).

The crystal packing reveals how molecules are arranged in the solid state. The analysis of intermolecular interactions is crucial for understanding the physical properties of the crystal. In the crystal structure of this compound, various non-covalent interactions would be expected to play a role in stabilizing the crystal lattice. These could include hydrogen bonding involving the N-H group of the pyrrolidine ring as a donor and the nitrogen or halogen atoms as acceptors. nih.govresearchgate.net Other significant interactions could be C-H···π interactions between the pyrrolidine C-H bonds and the aromatic ring of a neighboring molecule, as well as π-π stacking between the phenyl rings. nih.gov Halogen-halogen (Cl···F or Cl···Cl) interactions might also be present.

Illustrative Crystallographic Data for a Related Pyrrolidine Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Z4

Note: This data is hypothetical and for illustrative purposes only.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful for characterizing chiral molecules in solution. ECD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. nih.govnih.govnih.gov

The ECD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects. The spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer. researchgate.net By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. Furthermore, ECD can be used to determine the enantiomeric purity of a sample, as the magnitude of the ECD signal is proportional to the enantiomeric excess. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Chloro 2 Fluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a variety of chemical properties. For 2-(4-chloro-2-fluorophenyl)pyrrolidine, DFT calculations would typically be employed to determine optimized molecular geometry, orbital energies, and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov In related halogenated and substituted pyrrolidine (B122466) derivatives, DFT calculations have been used to elucidate how different substituents affect these frontier orbitals. arabjchem.orgmdpi.com For instance, the electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylpyrrolidine.

Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to predict the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for understanding how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value (a.u.)Description
HOMO Energy-0.25Energy of the highest occupied molecular orbital
LUMO Energy-0.05Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap0.20Indicator of chemical stability and reactivity
Electronegativity (χ)0.15Tendency to attract electrons
Chemical Hardness (η)0.10Resistance to change in electron distribution
Electrophilicity Index (ω)0.1125Global electrophilic nature of the molecule

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Modeling and Conformational Analysis of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling encompasses a range of computational techniques used to predict and analyze the conformations of molecules. For this compound, which features a flexible pyrrolidine ring and a rotatable bond connecting it to the phenyl group, conformational analysis is essential.

The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred pucker. nih.gov The 2-substituted phenyl group in this molecule will have a strong influence on the conformational equilibrium of the pyrrolidine ring. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the potential energy surface to identify the most stable conformers. researchgate.net

The rotation around the C-C bond linking the pyrrolidine and the phenyl ring gives rise to different rotamers. The relative orientation of these two rings is described by a dihedral angle. A relaxed potential energy surface scan, where the energy of the molecule is calculated as a function of this dihedral angle, can reveal the most stable rotational conformations and the energy barriers between them. Such studies on 2-arylpyrrolidines have shown that the nature and position of substituents on the phenyl ring can have a significant impact on the conformational preferences. acs.org

Table 2: Exemplary Conformational Data for a 2-Arylpyrrolidine Derivative

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Pyrrolidine Pucker
1600.00Envelope
21801.5Twist
3-600.25Envelope

Note: This table presents exemplary data for a generic 2-arylpyrrolidine to illustrate the typical outputs of a conformational analysis.

Transition State Calculations and Reaction Pathway Simulations

Computational chemistry is not limited to studying stable molecules; it can also be used to investigate the mechanisms of chemical reactions. Transition state theory is a fundamental concept in chemical kinetics, and computational methods can be used to locate and characterize the transition state structures of reactions. For the synthesis of this compound, for instance, through a cyclization reaction, DFT calculations could be used to model the reaction pathway. researchgate.net

By identifying the transition state, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. This provides a quantitative measure of the reaction rate. Furthermore, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products. acs.org Such simulations can provide detailed insights into the bond-forming and bond-breaking processes that occur during the reaction. These theoretical investigations are invaluable for optimizing reaction conditions and for understanding the origins of selectivity in chemical syntheses. nih.gov

Quantum Chemical Characterization of Chirality and Stereoisomeric Properties

This compound is a chiral molecule, as the carbon atom at the 2-position of the pyrrolidine ring is a stereocenter. This means that it can exist as two enantiomers, (R)- and (S)-2-(4-chloro-2-fluorophenyl)pyrrolidine. Quantum chemical calculations can be instrumental in characterizing these stereoisomers.

One of the key applications of quantum chemistry in this area is the calculation of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By comparing the computationally predicted spectra for the (R) and (S) enantiomers with experimentally measured spectra, the absolute configuration of a synthesized sample can be determined.

Furthermore, computational methods can be used to study the properties of diastereomers if additional stereocenters were present in the molecule. By calculating the energies of different diastereomers, their relative stabilities can be predicted. This is particularly relevant in asymmetric synthesis, where understanding the factors that control diastereoselectivity is crucial. researchgate.net Studies on chiral pyrrolidines have demonstrated the utility of computational approaches in understanding their stereochemical properties. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculated shifts can be correlated with experimental data to assist in the assignment of peaks in the NMR spectrum. mdpi.com Similarly, by calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies and intensities can then be compared with the experimental IR spectrum to aid in the assignment of vibrational modes. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors. mdpi.com

The comparison between predicted and experimental spectroscopic data serves as a critical validation of the computational model. A good agreement between theory and experiment provides confidence in the accuracy of the calculated molecular structure and other properties. orientjchem.org

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value
¹H NMR (ppm, pyrrolidine CH)4.54.3
¹³C NMR (ppm, pyrrolidine C2)65.063.5
IR Frequency (cm⁻¹, C-Cl stretch)750765
IR Frequency (cm⁻¹, C-F stretch)12301245

Note: The values in this table are for illustrative purposes to show how experimental and calculated data would be compared.

Chemical Derivatization and Functionalization of 2 4 Chloro 2 Fluorophenyl Pyrrolidine

Synthesis of Analogues with Modified Substituents on the Phenyl Ring

The generation of analogues with varied substituents on the phenyl ring is crucial for structure-activity relationship (SAR) studies. These modifications can be achieved either by synthesizing the pyrrolidine (B122466) ring from appropriately substituted precursors or by post-synthetic modification of the existing aromatic ring.

One of the most effective methods for synthesizing 2-arylpyrrolidines involves the biocatalytic reductive amination of ω-chloroketones. acs.orgnih.gov This approach allows for the synthesis of a wide array of analogues by simply varying the substitution pattern on the starting 4-chlorobutyrophenone. For instance, replacing the 4-chloro-2-fluoro-substituted butyrophenone (B1668137) with other commercially available or synthetically accessible ketones can yield a diverse library of 2-arylpyrrolidine analogues. acs.org The versatility of this method is highlighted by its successful application to phenyl rings bearing electron-donating and electron-withdrawing groups. nih.gov

Starting ω-ChloroketoneResulting 2-Arylpyrrolidine Analogue
4-Chloro-1-(4-chlorophenyl)butan-1-one2-(4-Chlorophenyl)pyrrolidine
4-Chloro-1-(4-methoxyphenyl)butan-1-one2-(4-Methoxyphenyl)pyrrolidine
4-Chloro-1-(3-fluorophenyl)butan-1-one2-(3-Fluorophenyl)pyrrolidine
4-Chloro-1-(p-tolyl)butan-1-one2-(p-Tolyl)pyrrolidine

Post-synthetic modification of the 2-(4-chloro-2-fluorophenyl)pyrrolidine core represents another powerful strategy. The chloro-substituent on the phenyl ring can serve as a handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki or Stille couplings could be employed to introduce new alkyl or aryl groups at the C4 position of the phenyl ring. Similarly, Buchwald-Hartwig amination could be used to install various amine functionalities. These late-stage functionalization techniques are invaluable for rapidly generating diverse analogues from a common intermediate.

Functionalization Strategies at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. Common derivatization strategies include N-alkylation, N-acylation, N-arylation, and reductive amination. These modifications can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for biological interactions.

N-Alkylation can be achieved by reacting the pyrrolidine with various alkyl halides or by using alternative methods such as reacting with trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. mdpi.com This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex benzylic and benzhydryl groups. mdpi.com

N-Acylation is another fundamental transformation, typically accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This converts the basic secondary amine into a neutral amide moiety, which can alter receptor binding interactions. Specialized N-acylation reagents, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, have been developed for the chemoselective acylation of amines in aqueous media. researchgate.net

N-Arylation connects an aromatic ring directly to the pyrrolidine nitrogen, often via copper- or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This modification can introduce larger, planar functionalities that can engage in π-stacking or other specific interactions with biological targets.

Reagent ClassFunctional Group IntroducedResulting N-Substituted Product
Alkyl Halide (e.g., Benzyl bromide)Alkyl (e.g., Benzyl)N-Benzyl-2-(4-chloro-2-fluorophenyl)pyrrolidine
Acyl Chloride (e.g., Acetyl chloride)Acyl (e.g., Acetyl)N-Acetyl-2-(4-chloro-2-fluorophenyl)pyrrolidine
Aryl Halide (e.g., Bromobenzene)Aryl (e.g., Phenyl)N-Phenyl-2-(4-chloro-2-fluorophenyl)pyrrolidine
Aldehyde/Ketone + Reducing AgentSubstituted AlkylN-Substituted-2-(4-chloro-2-fluorophenyl)pyrrolidine

Derivatization at the Pyrrolidine Ring Carbons for Novel Chemical Entities

Functionalization of the carbon atoms of the pyrrolidine ring (C3, C4, and C5 positions) introduces additional structural diversity and complexity. These modifications can be achieved through C-H functionalization of a pre-formed pyrrolidine or by constructing the ring from already functionalized precursors.

Direct C-H functionalization often requires protection of the pyrrolidine nitrogen, commonly as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate regioselective deprotonation. nih.govacs.org The position alpha to the nitrogen (C5) is particularly amenable to functionalization. Deprotonation of N-Boc-2-arylpyrrolidine with a strong base (e.g., s-BuLi) generates a nucleophilic organolithium species that can be trapped with various electrophiles to install new substituents at the C5 position. nih.govacs.org Metal-free C-H functionalization methods have also been developed, converting pyrrolidine into a pyrroline (B1223166) intermediate that can be subsequently derivatized. rsc.org

Alternatively, substituted pyrrolidines can be synthesized through cycloaddition reactions or by using functionalized starting materials. For example, tandem reactions can create highly substituted pyrrolidines with multiple stereocenters in a single operation. nih.gov Syntheses starting from chiral precursors like pyroglutamic acid provide robust routes to densely functionalized pyrrolidine derivatives. mdpi.comrsc.org

PositionMethodDescription
C5α-Lithiation / Electrophilic TrapDeprotonation of N-Boc protected pyrrolidine followed by reaction with an electrophile (e.g., alkyl halide, carbonyl compound). acs.org
C3, C4Cycloaddition Reactions1,3-Dipolar cycloaddition of azomethine ylides with substituted alkenes to build the ring with pre-defined substituents.
C3, C4, C5Functionalized PrecursorsUse of starting materials like hydroxyproline (B1673980) or pyroglutamic acid that already contain functional groups on the ring. mdpi.com
C2, C5Iron-Catalyzed C-H AminationIntramolecular C-H amination of aliphatic azides can generate 2,5-disubstituted pyrrolidines. nih.gov

Stereochemical Implications and Control in Derivatization Reactions

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R) and (S). The absolute and relative stereochemistry of the pyrrolidine ring is paramount, as different stereoisomers often exhibit profoundly different biological activities.

Enantioselective synthesis is key to obtaining stereochemically pure material. Biocatalytic methods employing imine reductases (IREDs) or transaminases have proven highly effective for the asymmetric synthesis of chiral 2-aryl-pyrrolidines, often achieving excellent enantioselectivity (>99% enantiomeric excess, ee). acs.orgnih.govnih.govresearchgate.net These enzymatic methods allow for the selective production of either the (R)- or (S)-enantiomer by choosing the appropriate enzyme. acs.orgnih.gov

When a new substituent is introduced onto the pyrrolidine ring (e.g., at C3, C4, or C5), a second stereocenter is created, leading to the formation of diastereomers (cis and trans). Controlling the diastereoselectivity of these reactions is a significant synthetic challenge. The stereochemical outcome is often influenced by the conformation of the pyrrolidine ring and the directing effects of the existing 2-aryl substituent. nih.gov For example, iron-catalyzed C-H amination reactions to form 2,5-disubstituted pyrrolidines can be optimized to favor the syn diastereomer with high selectivity. nih.gov Furthermore, methods such as crystallization-induced diastereomer transformation can be employed to convert a mixture of diastereomers into a single, desired stereoisomer. researchgate.net The substitution pattern on the pyrrolidine ring, particularly with stereoelectronically influential atoms like fluorine, can also be used to control the puckering of the ring, thereby influencing its conformational preferences and the stereochemical course of subsequent reactions. nih.gov

MethodStereochemical ControlTypical Outcome
Imine Reductases (IREDs)Enantioselective reduction of pyrroline intermediateAccess to either (R) or (S) enantiomer with >99% ee. nih.gov
Transaminases (TAs)Enantioselective reductive amination of ω-chloroketoneAccess to both (R) and (S) enantiomers with >95% ee. acs.orgnih.gov
Substrate-Directed ReactionsThe existing C2-substituent directs the approach of a reagent to another ring position.Formation of one diastereomer (cis or trans) over the other.
Catalytic C-H AminationCatalyst design influences the transition state of the cyclization.High diastereoselectivity for syn or anti 2,5-disubstituted products. nih.gov

Applications of 2 4 Chloro 2 Fluorophenyl Pyrrolidine in Asymmetric Catalysis and Synthetic Methodology Development

Utilization of 2-(4-Chloro-2-fluorophenyl)pyrrolidine as a Chiral Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone in the synthesis of numerous complex natural products and pharmaceuticals, where its chiral variants serve as invaluable building blocks to introduce stereocenters with high fidelity. mdpi.comsigmaaldrich.com However, a thorough review of synthetic chemistry literature indicates no specific examples or detailed studies on the application of this compound as a chiral building block in the synthesis of complex molecules. General methodologies for the stereoselective synthesis of pyrrolidine derivatives are well-established, often starting from proline or employing cyclization strategies of acyclic precursors. mdpi.comnih.gov Despite the availability of these general strategies, their specific application to or from this compound for the construction of more intricate molecular architectures has not been reported.

Design and Synthesis of Chiral Ligands Derived from this compound for Asymmetric Catalysis

The development of chiral ligands is a central theme in asymmetric catalysis, with a vast array of ligand scaffolds designed to achieve high enantioselectivity in metal-catalyzed reactions. Chiral pyrrolidine-containing ligands, such as those used in various asymmetric transformations, are a prominent class. nih.govnih.gov Nevertheless, there is no available research detailing the design and synthesis of chiral ligands specifically derived from this compound. The influence of the chloro and fluoro substituents on the phenyl ring on the electronic and steric properties of a potential ligand, and consequently on its catalytic performance, remains an unexplored area of research.

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of chiral ligands and catalysts. nih.gov Such studies elucidate the correlation between the structural features of a ligand and its efficacy in terms of yield and enantioselectivity in a given asymmetric transformation. For ligands that might be hypothetically derived from this compound, no SAR studies have been published. The specific effects of the 4-chloro and 2-fluoro substitutions on the phenyl group on the catalytic activity and selectivity of any such derived ligands have not been investigated. A related compound, with a 3-chloro-2-fluorophenyl substituent, has been part of a structure-activity relationship study in the context of medicinal chemistry as an MDM2 inhibitor, but this is not relevant to asymmetric catalysis. nih.gov

Chiral pyrrolidine derivatives are frequently employed as organocatalysts or as part of chiral ligands in a wide range of enantioselective transformations, including asymmetric hydrogenation and aldol (B89426) reactions. nih.govnih.govnih.gov Proline and its derivatives, for instance, are well-known catalysts for asymmetric aldol reactions. nih.gov However, there are no specific reports in the scientific literature on the application of this compound or its derivatives in these, or other, enantioselective transformations. The potential catalytic activity and the levels of stereocontrol that this specific compound might achieve in such reactions are currently unknown.

Contribution to the Development of Novel Stereoselective Methodologies in Organic Chemistry

The quest for novel stereoselective methodologies is a driving force in organic chemistry research. Chiral pyrrolidines have been instrumental in the development of new synthetic methods. unibo.itresearchgate.net These contributions range from the development of new organocatalytic reactions to the design of innovative chiral ligands for metal catalysis. A comprehensive search of the literature reveals no instances where this compound has been used in the development of novel stereoselective methodologies. Its potential to enable new types of asymmetric transformations or to improve existing ones has not been explored or documented.

Use as a Reference Compound in Fundamental Stereochemical Research

Certain chiral molecules with well-defined structures and properties serve as reference compounds in fundamental stereochemical research. These studies can involve the investigation of stereoelectronic effects, conformational analysis, or the elucidation of reaction mechanisms. The presence of fluorine in a pyrrolidine ring can significantly influence its conformational behavior due to stereoelectronic effects like the gauche effect. beilstein-journals.org While the stereochemical properties of fluorinated pyrrolidines are of research interest, there is no evidence to suggest that this compound has been used as a reference compound in such fundamental studies.

Advanced Analytical Techniques for Enantiomeric Purity Assessment of 2 4 Chloro 2 Fluorophenyl Pyrrolidine

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common method for resolving enantiomeric pairs without prior derivatization. chiralpedia.comresearchgate.net The development of a robust chiral HPLC method for 2-(4-chloro-2-fluorophenyl)pyrrolidine involves a systematic screening of columns and mobile phases to achieve optimal separation.

Method Development: The development process focuses on selecting a CSP that provides the best chiral recognition for the analyte. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are highly effective for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding functional groups like the secondary amine in the target molecule. nih.gov Columns like Lux Cellulose-2, which is a chlorinated cellulose phenylcarbamate CSP, or Chiralpak AD-H, an amylose-based CSP, are suitable candidates for method screening. nih.govresearchgate.net

The mobile phase composition is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. nih.govsemanticscholar.org Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds like this compound, can be used to improve peak shape and resolution. The optimization process involves adjusting the ratio of the alcohol modifier and the concentration of the additive to maximize the resolution factor (Rs) between the enantiomeric peaks. A resolution value greater than 1.5 is generally considered to indicate baseline separation. semanticscholar.org

ParameterCondition
Column Lux Cellulose-2 [3,5-Dichlorophenylcarbamate] (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: Once a suitable method is developed, it must be validated to ensure its reliability, accuracy, and precision, typically following guidelines from the International Conference on Harmonisation (ICH). banglajol.info Validation demonstrates that the analytical method is suitable for its intended purpose. chromatographyonline.com Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. semanticscholar.orgnih.gov

Specificity: The ability of the method to separate the enantiomers from each other and from any potential impurities.

Linearity: The demonstration of a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range. banglajol.info

LOD and LOQ: The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. nih.govsemanticscholar.org

Precision: The closeness of agreement between a series of measurements, assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples spiked with a known amount of the undesired enantiomer. nih.gov

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Baseline resolution (Rs > 1.5) between enantiomersRs = 2.5
Linearity (Correlation Coefficient) r² ≥ 0.995r² = 0.9992
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:10.03 µg/mL
Precision (%RSD) RSD ≤ 10% at LOQ levelRSD = 4.5%
Accuracy (% Recovery) 80-120% of nominal value98.5% - 103.2%

Chiral Gas Chromatography (GC) Applications for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for compounds that are volatile or can be converted into volatile derivatives. gcms.cz Since this compound has a relatively high boiling point and a polar secondary amine group, direct analysis is challenging. Therefore, a derivatization step is required to increase its volatility and improve chromatographic performance.

The secondary amine of the pyrrolidine (B122466) ring is the target for derivatization. Acylation using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. This reaction replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, creating a less polar, more volatile N-acyl pyrrolidine derivative suitable for GC analysis. nih.gov

The separation is then performed on a chiral capillary column. Cyclodextrin-based stationary phases, such as those containing derivatized β- or γ-cyclodextrins, are widely used for this purpose. gcms.cz These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion complexation with the enantiomeric derivatives, leading to different retention times. Method optimization involves adjusting the column temperature program to maximize separation while maintaining reasonable analysis times.

ParameterCondition
Derivatization Reagent Trifluoroacetic Anhydride (TFAA) in Dichloromethane
Column CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 120 °C (hold 1 min), ramp at 5 °C/min to 200 °C, hold 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 270 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the rapid determination of enantiomeric excess without requiring chromatographic separation. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a Chiral Shift Reagent (CSR), the enantiomers can be distinguished. researchgate.net

CSRs are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃). google.com When a CSR is added to a solution of the chiral analyte, it forms rapidly exchanging diastereomeric complexes with each enantiomer. researchgate.net These transient diastereomeric complexes have different magnetic environments, causing the corresponding signals in the NMR spectrum to appear at different chemical shifts (chemical shift non-equivalence). researchgate.net

For this compound, the CSR will coordinate to the Lewis basic nitrogen atom. This results in the splitting of proton signals, particularly for those protons close to the chiral center and the nitrogen atom (e.g., the proton at C2 and the protons on the adjacent methylene (B1212753) group). The enantiomeric excess can then be determined by integrating the peak areas of the now-separated signals corresponding to each enantiomer. researchgate.net

ProtonChemical Shift (δ) without CSRChemical Shift (δ) with CSR (R-enantiomer)Chemical Shift (δ) with CSR (S-enantiomer)Induced Shift Difference (ΔΔδ)
H at C2 ~4.5 ppm (triplet)~6.1 ppm~6.3 ppm0.2 ppm

Derivatization Strategies for Enhanced Enantiomeric Excess Determination

An alternative to direct separation on a CSP is the indirect approach, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). chiralpedia.com A CDA is an enantiomerically pure reagent that reacts with the analyte to form a pair of diastereomers. mdpi.com Unlike enantiomers, diastereomers have different physical and chemical properties and can be readily separated using standard, non-chiral analytical techniques like conventional HPLC or GC. chromatographyonline.com

For this compound, the secondary amine functional group is an ideal site for derivatization. A variety of enantiomerically pure CDAs can be used, including:

Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride): Reacts with the amine to form stable diastereomeric amides, which can be analyzed by HPLC or NMR. researchgate.net

1-(1-Naphthyl)ethyl isocyanate (NEIC): Reacts to form diastereomeric ureas, often used for HPLC separation.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): Reacts with primary and secondary amines to form diastereomers that can be separated by reverse-phase HPLC. juniperpublishers.com

This strategy is particularly useful when direct chiral separation is difficult to achieve or when enhanced detection sensitivity is required. After derivatization, the resulting diastereomeric mixture is analyzed on a standard achiral column (e.g., a C18 column for HPLC). The ratio of the diastereomers, determined from their peak areas, directly corresponds to the enantiomeric ratio of the original sample.

Chiral Derivatizing Agent (CDA)Functional Group ReactedResulting DiastereomerPrimary Analytical Technique
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)AmineAmideNMR, HPLC
(R)-(+)-1-(1-Naphthyl)ethyl isocyanateAmineUreaHPLC
Marfey's Reagent (FDAA)AmineSubstituted Dinitrophenyl AlaninamideHPLC
(S,S)-N-Trifluoroacetylproline anhydrideAmineAmideGC

Emerging Research Frontiers and Future Perspectives on 2 4 Chloro 2 Fluorophenyl Pyrrolidine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of complex heterocyclic libraries, including 2-arylpyrrolidines, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety for hazardous reactions, and the potential for rapid library generation and optimization. nih.govnih.gov

Continuous flow processes have been successfully developed for the highly diastereoselective synthesis of α-chiral pyrrolidines, achieving high yields and excellent stereocontrol in residence times as short as 150 seconds. rsc.org Such methodologies, often conducted under mild conditions, are scalable and provide rapid access to a library of functionalized pyrrolidines. rsc.org The integration of in-line purification, for instance using packed beds of dry silica (B1680970) gel, can streamline multi-step syntheses by removing byproducts and unreacted reagents, thus enabling a "telescoped" reaction sequence without intermediate isolation. thieme-connect.de For a molecule like 2-(4-chloro-2-fluorophenyl)pyrrolidine, a flow-based approach could significantly accelerate the synthesis of analogues by allowing for rapid variation of reactants and conditions.

Automated platforms, including slug-based electrochemical flow systems, further accelerate this process by enabling high-throughput experimentation for reaction optimization and library synthesis with minimal material consumption. nih.govchemrxiv.org These systems can perform dozens of experiments automatically, varying parameters to quickly identify optimal conditions for challenging transformations, such as C-N cross-couplings. nih.gov The application of such automated platforms to the synthesis of this compound derivatives could facilitate the rapid exploration of chemical space for drug discovery programs. researchgate.net

Table 1: Comparison of Flow Chemistry Methodologies for Pyrrolidine (B122466) Synthesis
MethodologyKey FeaturesTypical Residence TimeScalePotential Application for this compound
Diastereoselective Continuous Flow Protocol rsc.orgMild conditions, superior diastereocontrol.~150 secondsGram-scale (throughput of 7.45 g/h)Rapid, scalable, and stereocontrolled synthesis of the core structure.
Multi-step Continuous Synthesis thieme-connect.deIntegration of multiple reaction steps with in-line quenching/purification.~20 minutes per multi-step sequenceProcess scaleTelescoped synthesis from simpler precursors to minimize manual handling and improve overall yield.
Automated Electrochemical Flow Platform nih.govSlug-based, operator-free data generation for optimization and library synthesis.Variable (high-throughput screening)Microscale to milligramRapid optimization of coupling reactions for derivatization and SAR studies.

Exploration of Bio-catalytic and Chemoenzymatic Routes for Selective Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing exceptional selectivity under mild reaction conditions. researchgate.net The development of chemoenzymatic and fully enzymatic routes to chiral pyrrolidines is a burgeoning field of research with significant potential for the synthesis of complex molecules like this compound. rsc.org

Engineered enzymes, particularly cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine rings with high efficiency and enantioselectivity. nih.gov This "new-to-nature" biocatalysis provides a direct route to functionalized pyrrolidines, bypassing the need for pre-installed functional groups often required in conventional syntheses. nih.gov Similarly, transaminase (TA) enzymes are being employed in innovative cascades. For instance, a transaminase can trigger the cyclization of halo-ketones to produce enantiocomplementary 2-substituted pyrrolidines with excellent enantiomeric excess (≥95% ee). acs.org This strategy has been successfully applied to the synthesis of 2-arylpyrrolidines from commercially available 4-chlorobutyrophenones. acs.org

Combining photocatalysis with enzymatic catalysis represents another promising frontier. A one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles, including the synthesis of α-functionalized phenylpyrrolidines with up to 99% ee. rsc.org Such hybrid approaches, which merge the activation capabilities of chemocatalysis with the selectivity of biocatalysis, are expanding the toolkit for constructing complex chiral molecules. nih.gov

Table 2: Biocatalytic Approaches for Chiral Pyrrolidine Synthesis
Enzyme/MethodTransformationSubstrate ClassKey Advantages
Engineered Cytochrome P411 nih.govIntramolecular C(sp³)–H AminationAlkyl AzidesDirect C-H functionalization, high enantioselectivity (up to 99:1 er), avoids pre-functionalization.
Transaminase (TA) Cascade acs.orgTransamination-triggered CyclizationHalo-ketones (e.g., 4-chlorobutyrophenones)Access to both (R) and (S) enantiomers, excellent enantioselectivity (≥95% ee), uses readily available starting materials.
Photo-enzymatic Cascade rsc.orgPhotocatalytic C-N Coupling & Biocatalytic Carbene TransferAryl bromides and cyclic secondary aminesEnantioselective sp³ C–H functionalization, high stereoselectivity (up to 99% ee), sustainable catalytic system.
Galactose Oxidase (GOase) Variant researchgate.netSelective Oxidation and CyclizationMinimally protected aminopolyolsSite-selective oxidation triggers spontaneous cyclization, high yields (up to 94%).

Untapped Reactivity Profiles and Novel Transformations of the Pyrrolidine Moiety

While the pyrrolidine ring is a staple in medicinal chemistry, there remains significant untapped potential in exploring its reactivity to forge novel and complex derivatives. Future research on this compound will likely focus on developing new transformations that functionalize either the pyrrolidine ring or the N-substituent.

Recent advances in copper-catalyzed intermolecular carboamination of vinylarenes provide a new route to 2-arylpyrrolidines under mild conditions. nih.gov This method utilizes potassium N-carbamoyl-β-aminoethyltrifluoroborates and is compatible with a broad range of functional groups on the vinylarene partner. nih.gov Exploring the application of this radical-mediated pathway to appropriately substituted precursors could offer a new synthetic entry to the this compound core. Similarly, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity, providing a powerful tool for constructing complex pyrrolidine alkaloids. nih.gov

Beyond synthesis, the direct C-H functionalization of the pyrrolidine ring itself is a major frontier. While challenging, asymmetric C-H activation processes are emerging as a powerful strategy for pyrrolidine synthesis and modification. researchgate.net Future work could explore the regioselective functionalization of the C3, C4, or C5 positions of the this compound ring, opening pathways to novel analogues with distinct pharmacological profiles. The electronic influence of the 4-chloro-2-fluorophenyl group may direct such transformations in unique ways, leading to currently inaccessible substitution patterns.

Advanced Materials Science Applications and Polymerization Initiatives Involving Pyrrolidine Derivatives

The unique properties of the pyrrolidine ring and fluorinated aromatic compounds suggest potential applications beyond pharmaceuticals, extending into advanced materials science. mdpi.com While polyvinylpyrrolidone (B124986) (PVP), a polymer of N-vinylpyrrolidone, is a well-established material in biomedical and other applications, the polymerization of more complex pyrrolidine derivatives is a largely unexplored area. nih.govnjit.edu

The this compound unit contains several features that could be exploited in materials science. The fluorinated phenyl ring can impart hydrophobicity, thermal stability, and unique electronic properties to a polymer backbone. rsc.orgnih.gov As a monomer, derivatives of this compound could potentially be incorporated into polymers like polyesters or polyamides, or used to create novel block copolymers. researchgate.netmdpi.com The synthesis of such fluorinated polymers could lead to materials with low surface energy, chemical resistance, and specific optical or dielectric properties. nih.gov

Furthermore, pyrrolidine fragments have been successfully incorporated into hybrid organosilica materials to create robust and efficient base catalysts for fine chemical production. researchgate.net The resulting materials exhibit high stability and can be reused over multiple catalytic cycles, contributing to sustainable chemical processes. researchgate.net The specific stereoelectronic profile of this compound could be leveraged to design chiral catalysts for asymmetric synthesis. Additionally, the inherent fluorescence of certain bicyclic pyrrolidine derivatives suggests that polymers incorporating this scaffold could be developed for applications in sensors or optoelectronic devices. researchgate.net Future initiatives in this area will depend on the development of efficient methods to convert the this compound core into a polymerizable monomer, unlocking its potential for creating a new class of functional materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Chloro-2-fluorophenyl)pyrrolidine, and what reaction conditions are critical for achieving high yields?

  • Methodology : The synthesis typically involves cyclization of precursors (e.g., halogenated aryl amines) under acidic or basic conditions. For example, acidic conditions (HCl, H₂SO₄) stabilize intermediates during cyclization, while basic conditions (NaOH, KOH) may promote deprotonation and ring closure. Reaction optimization includes controlling temperature (reflux) and solvent polarity .
  • Characterization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with analogous pyrrolidine derivatives (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one ).
  • X-ray crystallography : Resolve stereochemistry by comparing unit cell parameters to fluorinated pyridine derivatives (e.g., 5-(4-Chlorophenyl)-2-fluoropyridine ).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for chlorine/fluorine .

Q. What safety protocols are essential for handling halogenated pyrrolidine derivatives?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to volatile intermediates (e.g., chlorinated byproducts).
  • Waste disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-halogenation) during synthesis?

  • Methodology :

  • Temperature control : Lower reaction temperatures (0–5°C) reduce electrophilic aromatic substitution side reactions.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • In situ monitoring : Use FTIR to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in stereochemical assignments for fluorinated pyrrolidines?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times to known standards.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by matching experimental and computed spectra .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in preclinical studies?

  • Methodology :

  • Molecular docking : Model interactions with PPAR receptors using software like AutoDock Vina, guided by structural analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one ).
  • Enzyme assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases) under varying pH and cofactor conditions .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 and compare with experimental data to assign conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.